
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is a compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine typically involves the reaction of 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve GABAergic and serotonergic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Diazepam
- 2,2-bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines
Uniqueness
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodiazepines, which may lack this functional group and therefore exhibit different properties and applications .
Propriétés
Numéro CAS |
74389-72-3 |
|---|---|
Formule moléculaire |
C10H14N4 |
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c1-7-6-10(14-11)13-9-5-3-2-4-8(9)12-7/h2-5,7,12H,6,11H2,1H3,(H,13,14) |
Clé InChI |
ICRBVXHLGGNIOM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=NC2=CC=CC=C2N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


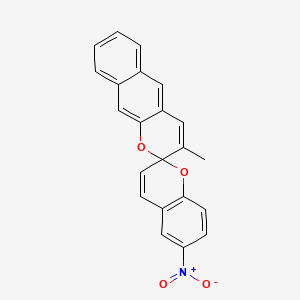
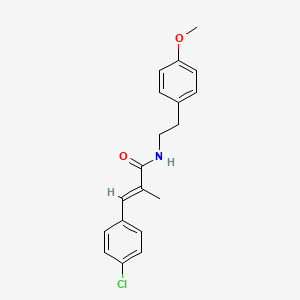
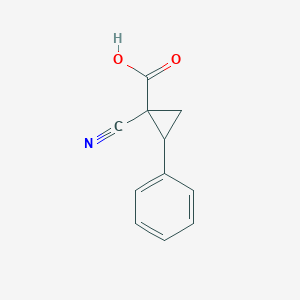

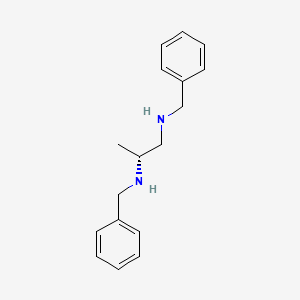
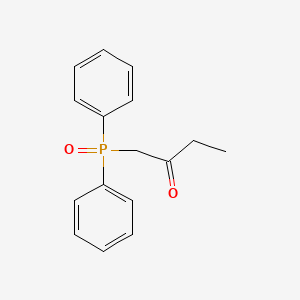

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

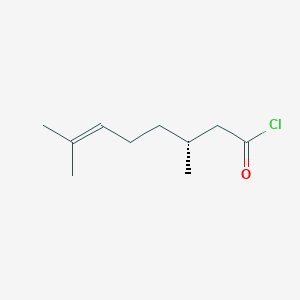
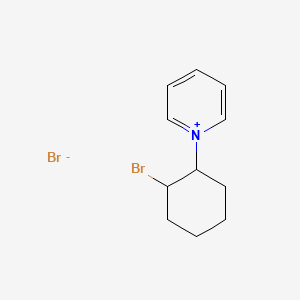
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)


